
N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-difluorophenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Applications De Recherche Scientifique
Antimicrobial Activity
Research on derivatives of rhodanine-3-acetic acid, a structurally related compound, has demonstrated significant antimicrobial activity against a range of bacteria, mycobacteria, and fungi. These compounds have shown particular efficacy against mycobacteria, with certain derivatives displaying minimum inhibitory concentrations (MIC) effective against Mycobacterium tuberculosis. This highlights the potential of such compounds in addressing resistant strains of bacteria and mycobacteria (Krátký, Vinšová, & Stolaříková, 2017).
Anticancer and Antiviral Activities
Derivatives incorporating the thiazol-4-yl moiety have been synthesized and tested for their anticancer and antiviral activities. Some compounds demonstrated selective inhibition of leukemia cell lines and showed high activity against the Tacaribe virus strain. This suggests the potential therapeutic applications of these compounds in treating specific cancers and viral infections (Havrylyuk, Zimenkovsky, Vasylenko, & Lesyk, 2013).
Anticancer Agents with Low Toxicity
A series of compounds designed as PI3K and mTOR dual inhibitors, including derivatives with the alkylurea moiety replacing the acetamide group, have shown potent antiproliferative activities against various cancer cell lines. These compounds retained antiproliferative activity and demonstrated reduced acute oral toxicity, suggesting their potential as anticancer agents with low toxicity (Xie, Li, Wang, Mao, Xin, Lu, Mei, & Zhang, 2015).
Antioxidant and Anti-inflammatory Compounds
Novel derivatives containing the thiazol-4-yl moiety have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some compounds exhibited good antioxidant activity in various assays, and others showed excellent anti-inflammatory activity. This indicates the potential use of these compounds in treating conditions associated with oxidative stress and inflammation (Koppireddi, Komsani, Avula, Pombala, Vasamsetti, Kotamraju, & Yadla, 2013).
Antiproliferative Effect and VEGF-A Inhibition
Compounds synthesized with benzophenone-thiazole derivatives have been evaluated for their antiproliferative effects and ability to inhibit VEGF-A, a key factor in angiogenesis. These studies suggest the potential of these compounds in cancer therapy by inhibiting tumor growth through VEGF-A inhibition (Prashanth, Thirusangu, Vijay Avin, Lakshmi Ranganatha, Prabhakar, & Khanum, 2014).
Propriétés
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3S/c1-28-16-5-3-2-4-14(16)24-18(27)25-19-22-12(10-29-19)9-17(26)23-15-8-11(20)6-7-13(15)21/h2-8,10H,9H2,1H3,(H,23,26)(H2,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBWNQXRRLAABMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

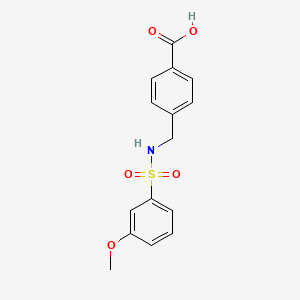
![7-ethyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2547440.png)
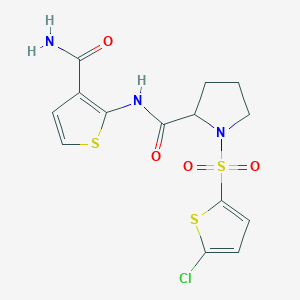
![1-[2-(Difluoromethyl)phenyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2547444.png)


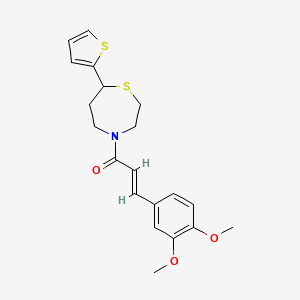
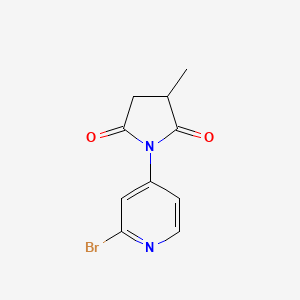
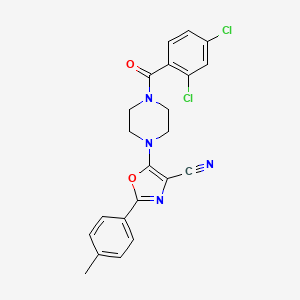
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2547456.png)
![Ethyl 2-(bromomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2547457.png)
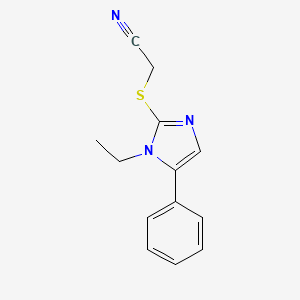
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2547459.png)
![(E)-N-benzyl-3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B2547462.png)